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Introduction
Mammalian Sterile 20-like kinase 1 (MST1), also known as Serine/Threonine Kinase 4 (STK4),

is a critical component of the Hippo signaling pathway, which plays a central role in regulating

organ size, cell proliferation, apoptosis, and tissue homeostasis.[1][2][3] Dysregulation of the

Hippo pathway and MST1 activity has been implicated in various diseases, including cancer

and diabetes.[1][4][5][6] Ihmt-mst1-58 is a novel, potent, and selective small molecule inhibitor

of MST1, showing promise as a pharmacological tool for studying MST1-mediated physiology

and pathology, and as a potential therapeutic agent, particularly for type 1 and type 2 diabetes.

[4][5][7][8][9]

These application notes provide detailed protocols for measuring the inhibitory activity of Ihmt-
mst1-58 against MST1 kinase in both biochemical and cellular assays.
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Parameter Value Kinase Notes

IC50 23 nM MST1

Half-maximal

inhibitory

concentration in

biochemical assays.

[4][5][7][8][9]

IC50 652 nM MST2

Demonstrates

selectivity for MST1

over the closely

related MST2.[10]

Kd 240 nM MST1

Dissociation constant,

indicating strong

binding affinity.[10]

Kd 2.7 µM MST2

Weaker binding

affinity for MST2,

further supporting

selectivity.[10]

Signaling Pathways
The primary signaling cascade involving MST1 is the Hippo pathway. Under pro-apoptotic or

growth-inhibitory signals, MST1 is activated through autophosphorylation. Activated MST1 then

phosphorylates and activates the Large Tumor Suppressor (LATS) kinases, which in turn

phosphorylate and inactivate the transcriptional co-activators YAP and TAZ. Inactivation of

YAP/TAZ leads to their cytoplasmic retention and subsequent degradation, preventing their

nuclear translocation where they would otherwise promote the expression of genes involved in

cell proliferation and survival.
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Caption: The Hippo Signaling Pathway and the inhibitory action of Ihmt-mst1-58 on MST1.
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Experimental Protocols
Protocol 1: In Vitro Biochemical Assay for MST1
Inhibition
This protocol describes a radiometric filter-binding assay to determine the IC50 value of Ihmt-
mst1-58 for MST1 kinase. The assay measures the incorporation of radiolabeled phosphate

from [γ-³³P]-ATP into a peptide substrate.

Workflow Diagram:
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Caption: Workflow for the in vitro biochemical MST1 inhibition assay.
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Materials:

Recombinant human MST1 enzyme

Peptide substrate: Axltide (KKSRGDYMTMQIG)[11]

[γ-³³P]-ATP

Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5

mM EGTA, 2 mM EDTA, 0.25 mM DTT

Ihmt-mst1-58

10% Phosphoric Acid

P81 phosphocellulose paper

Scintillation counter and vials

384-well microplate

Procedure:

Prepare Ihmt-mst1-58 Dilutions:

Prepare a stock solution of Ihmt-mst1-58 in 100% DMSO.

Perform serial dilutions in kinase assay buffer to achieve a range of concentrations for

testing (e.g., 1 nM to 10 µM). The final DMSO concentration in the assay should not

exceed 1%.

Prepare Kinase Reaction Mix:

In a microplate, add 5 µL of the diluted Ihmt-mst1-58 or DMSO (for control).

Add 10 µL of diluted MST1 enzyme (final concentration e.g., 5-10 ng/µL).

Incubate for 10 minutes at room temperature to allow for inhibitor binding.
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Initiate Kinase Reaction:

Add 10 µL of a mix containing the peptide substrate (final concentration e.g., 20 µM) and

ATP (final concentration e.g., 10 µM, including [γ-³³P]-ATP).

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the

reaction is in the linear range.

Stop Reaction and Detect Phosphorylation:

Stop the reaction by adding 10 µL of 10% phosphoric acid.

Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.

Wash the filter paper three times for 5 minutes each with 0.75% phosphoric acid.

Wash once with acetone and let it air dry.

Place the filter paper spots into scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis:

Calculate the percentage of inhibition for each concentration of Ihmt-mst1-58 compared

to the DMSO control.

Plot the percent inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Assay for MST1 Inhibition by
Western Blot
This protocol measures the inhibition of MST1 activity in a cellular context by assessing the

phosphorylation status of its downstream target, MOB1. A decrease in MOB1 phosphorylation

indicates MST1 inhibition.
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Caption: Workflow for the cellular MST1 inhibition assay using Western Blot.

Materials:

Cell line expressing MST1 (e.g., HepG2)

Cell culture medium and supplements

Ihmt-mst1-58

MST1 activator (e.g., Hydrogen Peroxide, H₂O₂)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-MOB1 (Thr35), anti-MOB1, anti-GAPDH or β-actin (loading

control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Culture and Treatment:

Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

Pre-treat cells with varying concentrations of Ihmt-mst1-58 (e.g., 0.1 to 10 µM) for 1-2

hours.[10] Include a DMSO vehicle control.
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Induce MST1 activity by treating cells with an appropriate stimulus, such as H₂O₂ (e.g., 50

µM), for a specified time (e.g., 2 hours).[10]

Protein Extraction and Quantification:

Wash cells with ice-cold PBS.

Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration of each lysate using a BCA protein assay.

Western Blotting:

Normalize protein samples to the same concentration and denature by boiling with

Laemmli buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against p-MOB1, total MOB1, and a

loading control overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection and Analysis:

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Perform densitometry analysis to quantify the band intensities.

Normalize the p-MOB1 signal to the total MOB1 signal and the loading control to

determine the relative level of MOB1 phosphorylation.
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Compare the levels of p-MOB1 in Ihmt-mst1-58-treated cells to the control to assess the

extent of MST1 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Regulation of the MST1 kinase by autophosphorylation, by the growth inhibitory proteins,
RASSF1 and NORE1, and by Ras - PMC [pmc.ncbi.nlm.nih.gov]

2. MST1 Kinase Enzyme System Application Note [worldwide.promega.com]

3. MST1 Kinase Enzyme System [worldwide.promega.com]

4. IHMT-MST1-58|CAS 2414484-25-4|DC Chemicals [dcchemicals.com]

5. Quantifying the Kinase Activities of MST1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Molecular Interaction Studies Using Microscale Thermophoresis - PMC
[pmc.ncbi.nlm.nih.gov]

7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

8. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the
Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

9. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and
Small Molecule | Springer Nature Experiments [experiments.springernature.com]

10. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1,
protects the heart against adverse effects during pressure overload - PMC
[pmc.ncbi.nlm.nih.gov]

11. file.medchemexpress.com [file.medchemexpress.com]

To cite this document: BenchChem. [Application Notes and Protocols for Measuring MST1
Inhibition by Ihmt-mst1-58]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12397432#how-to-measure-mst1-inhibition-by-ihmt-
mst1-58]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b12397432?utm_src=pdf-body
https://www.benchchem.com/product/b12397432?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC1133852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1133852/
https://worldwide.promega.com/resources/protocols/product-information-sheets/n/mst1-kinase-enzyme-system-protocol/
https://worldwide.promega.com/products/cell-signaling/kinase-assays-and-kinase-biology/mst1-kinase-enzyme-system/
https://dcchemicals.com/product_show-ihmt-mst1-58.html
https://pubmed.ncbi.nlm.nih.gov/30565142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3148787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3148787/
https://df6sxcketz7bb.cloudfront.net/manuscripts/178000/178208/cache/178208.1-20240823171330-covered-e0fd13ba177f913fd3156f593ead4cfd.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10149138/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10149138/
https://experiments.springernature.com/articles/10.1007/978-1-0716-0954-5_17
https://experiments.springernature.com/articles/10.1007/978-1-0716-0954-5_17
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811740/
https://file.medchemexpress.com/batch_PDF/HY-151257/IHMT-MST1-58-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/product/b12397432#how-to-measure-mst1-inhibition-by-ihmt-mst1-58
https://www.benchchem.com/product/b12397432#how-to-measure-mst1-inhibition-by-ihmt-mst1-58
https://www.benchchem.com/product/b12397432#how-to-measure-mst1-inhibition-by-ihmt-mst1-58
https://www.benchchem.com/product/b12397432#how-to-measure-mst1-inhibition-by-ihmt-mst1-58
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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